PKM2 Activator Potency: 2,3,4-Trifluorobenzyl vs. 2,3,5,6-Tetrafluorobenzyl and Difluorobenzyl Analogs — Direct Head-to-Head
In a structure-activity relationship (SAR) study of thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based PKM2 activators, the 2,3,4-trifluorobenzyl-substituted analog (R³ = 2,3,4-trifluorobenzyl) exhibited an AC50 of 0.174 μM with a maximal response of 69% activation at 57 μM compound concentration [1]. In contrast, the 2,3,5,6-tetrafluorobenzyl analog showed an AC50 of 0.345 μM with only 59% maximal response — representing a ~2-fold potency advantage for the 2,3,4-trifluoro isomer [1]. Compared to the 2,4-difluorobenzyl analog (AC50 = 0.044 μM, 96% max response), the 2,3,4-trifluorobenzyl compound occupies a distinct intermediate position in the potency-efficacy landscape, offering a differentiated pharmacological profile [1].
| Evidence Dimension | PKM2 activation potency (AC50) and maximal response (% activation at 57 μM) |
|---|---|
| Target Compound Data | AC50 = 0.174 μM; Max. Response = 69% (2,3,4-trifluorobenzyl thienopyrrole-pyridazinone analog) |
| Comparator Or Baseline | 2,3,5,6-tetrafluorobenzyl analog: AC50 = 0.345 μM, Max. Response = 59%; 2,4-difluorobenzyl analog: AC50 = 0.044 μM, Max. Response = 96%; 2,3-difluorobenzyl analog: AC50 = 0.215 μM, Max. Response = 73% |
| Quantified Difference | ~2.0-fold more potent than 2,3,5,6-tetrafluorobenzyl (0.174 vs. 0.345 μM); ~4-fold less potent but with divergent efficacy vs. 2,4-difluorobenzyl (0.174 vs. 0.044 μM) |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; all values are mean of three replicate experiments; compounds tested at R³ position of thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold |
Why This Matters
For medicinal chemistry programs targeting PKM2 activation, the 2,3,4-trifluorobenzyl moiety provides a specific potency-efficacy combination (sub-200 nM AC50 with moderate 69% activation) that cannot be replicated by either the 2,3,5,6-tetrafluoro or 2,4-difluoro analogs, making correct isomer selection critical for SAR optimization.
- [1] Walsh MJ, Brimacombe KR, Veith H, et al. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorg Med Chem Lett. 2010;20(11):3387-3393. Table 2, entries 35-40. doi:10.1016/j.bmcl.2010.04.015. View Source
